(betaR)-beta-Methyl-D-phenylalanine
Overview
Description
(betaR)-beta-Methyl-D-phenylalanine is a chiral amino acid derivative with a methyl group attached to the beta carbon and a phenyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (betaR)-beta-Methyl-D-phenylalanine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of beta-keto esters, followed by hydrolysis to yield the desired amino acid. The reaction conditions often include the use of hydrogen gas, a chiral rhodium or ruthenium catalyst, and a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include steps for purification, such as crystallization or chromatography, to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: (betaR)-beta-Methyl-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
(betaR)-beta-Methyl-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (betaR)-beta-Methyl-D-phenylalanine involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins, affecting their structure and function. The presence of the methyl and phenyl groups can influence the compound’s binding affinity and specificity for various enzymes and receptors, leading to diverse biological effects.
Comparison with Similar Compounds
(betaR)-beta-Methyl-D-phenylalanine can be compared with other similar compounds, such as:
Phenylalanine: Lacks the beta-methyl group, resulting in different chemical and biological properties.
beta-Methyl-L-phenylalanine: The L-isomer of the compound, which may have different stereochemical effects.
beta-Methyl-D-tyrosine: Contains a hydroxyl group on the phenyl ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both the methyl and phenyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2R,3R)-2-amino-3-phenylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13)/t7-,9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZQDMYEJPNDEN-VXNVDRBHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)[C@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285363 | |
Record name | erythro-(2R,3R)-β-Methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101285363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25488-26-0 | |
Record name | erythro-(2R,3R)-β-Methylphenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25488-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | erythro-(2R,3R)-β-Methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101285363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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